molecular formula C11H18N2 B1315399 N1-(1-Phenylethyl)-1,3-propanediamine CAS No. 52198-66-0

N1-(1-Phenylethyl)-1,3-propanediamine

Cat. No.: B1315399
CAS No.: 52198-66-0
M. Wt: 178.27 g/mol
InChI Key: NQONXAAXIFYYMX-UHFFFAOYSA-N
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Description

N1-(1-Phenylethyl)-1,3-propanediamine is an organic compound that belongs to the class of diamines It is characterized by the presence of a phenylethyl group attached to the nitrogen atom of a 1,3-propanediamine backbone

Biochemical Analysis

Biochemical Properties

N1-(1-Phenylethyl)-1,3-propanediamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with esterase enzymes, which are involved in the hydrolysis of ester bonds . These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, it has been observed to influence cell signaling pathways, which are essential for maintaining cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate . This inhibition can lead to changes in gene expression, further influencing cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term studies in vitro and in vivo have provided insights into the compound’s temporal effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can influence the overall metabolic balance within cells, affecting their function and health. The compound’s role in metabolic pathways is an essential aspect of its biochemical analysis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its effects. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within different cellular compartments, influencing its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-Phenylethyl)-1,3-propanediamine typically involves the reaction of 1-phenylethylamine with 1,3-dibromopropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 1-phenylethylamine attacks the bromine atom of 1,3-dibromopropane, resulting in the formation of the desired diamine compound.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction is typically carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(1-Phenylethyl)-1,3-propanediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the reagent used.

Scientific Research Applications

N1-(1-Phenylethyl)-1,3-propanediamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(1-Phenylethyl)-1,3-propanediamine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Phenylethyl)acetamide
  • N-(1-Phenylethyl)maleimide
  • N-(1-Phenylethyl)-N’-phenyl-1,4-phenylenediamine

Uniqueness

N1-(1-Phenylethyl)-1,3-propanediamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. Its versatility makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

N'-(1-phenylethyl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-10(13-9-5-8-12)11-6-3-2-4-7-11/h2-4,6-7,10,13H,5,8-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQONXAAXIFYYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512552
Record name N~1~-(1-Phenylethyl)propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52198-66-0
Record name N1-(1-Phenylethyl)-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52198-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~-(1-Phenylethyl)propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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